2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Fragment screening libraries often lack systematic lipophilicity coverage in the 7-oxabicycloheptane series. 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1561164-75-7) is the highest-LogP mono-carboxylic acid fragment commercially available in this scaffold class. • LogP 1.43 - ~2-3× more lipophilic than 2-H (LogP 0.43) and 2-methyl (XlogP 0.7) analogs; enhances membrane permeability and leaf cuticle penetration for agrochemical SAR. • Fsp3 0.89, 3 HBA / 1 HBD - meets fragment Rule-of-Three criteria for lead-like starting points. • Mono-acid scaffold reduces confounding PP2A pharmacology vs. di-acid endothall/norcantharidin cores, enabling cleaner chemical probe development. • Supplied at 95% purity as a solid; racemic mixture with three asymmetric centers; ships ambient.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Cat. No. B12102096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCC1(CC2CCC1O2)C(=O)O
InChIInChI=1S/C9H14O3/c1-2-9(8(10)11)5-6-3-4-7(9)12-6/h6-7H,2-5H2,1H3,(H,10,11)
InChIKeyRBWATCGVYTWBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid – Procurement Guide for a Differentiated 7-Oxabicycloheptane Building Block


2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1561164-75-7) is a bicyclic carboxylic acid belonging to the 7-oxanorbornane family, a privileged scaffold in medicinal chemistry and agrochemical research . This compound is a racemic mixture of three asymmetric atoms and is commercially supplied at 95% purity as a solid . Its structure features a 2-ethyl substitution on the 7-oxabicyclo[2.2.1]heptane core, which is directly relevant to the norcantharidin/endothall pharmacophore class historically exploited for protein phosphatase inhibition [1].

Why Closest 7-Oxabicycloheptane Analogs Cannot Substitute 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid


The 7-oxabicyclo[2.2.1]heptane scaffold is not a uniform commodity: even single-atom changes at the 2-position produce divergent physicochemical properties that directly dictate downstream reactivity, lipophilicity-driven partitioning, and biological target engagement. The 2-ethyl substituent introduces a quantifiably distinct LogP, Fsp3 fraction, and molecular volume relative to the 2-H, 2-methyl, and endothall (2,3-dicarboxylic acid) analogs . As established by SAR studies on norcantharidin derivatives, the number and positioning of carboxylic acid residues on the 7-oxabicycloheptane core fundamentally control both phosphatase inhibitory potency and PP1/PP2A selectivity [1]. Consequently, interchanging 2-ethyl with 2-methyl or 2-H variants without experimental re-validation risks altering solubility, membrane permeability, and target engagement in unpredictable ways, undermining synthetic reproducibility and biological data consistency.

Quantitative Evidence for Selecting 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Over Its Closest Analogs


LogP Differentiation: 2-Ethyl Substituent Delivers >2× Higher Lipophilicity Than 2-H Analog

The 2-ethyl analog exhibits a measured LogP of 1.43, compared to LogP 0.43 for the unsubstituted rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 937053-06-0) . The 2-methyl analog (CAS 2243510-63-4) shows an intermediate XlogP of 0.7 . This represents a 3.3-fold increase in calculated partition coefficient for the 2-ethyl compound over the 2-H baseline, and a 2.0-fold increase over the 2-methyl variant.

Lipophilicity Drug-likeness Membrane permeability

Fraction sp3 (Fsp3) Advantage: 2-Ethyl Bicyclic Acid Achieves 0.89 Fsp3, 18% Above Endothall Baseline

Fsp3, the fraction of sp3-hybridized carbons, is a validated metric for molecular complexity and clinical success probability. The 2-ethyl compound achieves an Fsp3 of 0.89 , compared to 0.75 for endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) . The 2-ethyl substitution on a monofunctional carboxylic acid scaffold preserves a higher degree of saturation than the 2,3-dicarboxylic acid system, where the additional carboxyl group contributes sp2 character.

Molecular complexity Drug-likeness Lead optimization

Molecular Weight Differentiation: 2-Ethyl Compound (MW 170.21) Occupies a Distinct Mass Niche Between 2-H and 2-Methyl Analogs

The 2-ethyl compound has a molecular weight of 170.21 Da , compared to 142.15 Da for the 2-H analog (CAS 937053-06-0) and 156.18 Da for the 2-methyl analog (CAS 1561951-19-6) . This 28-Da increase over the 2-H scaffold and 14-Da increase over the 2-methyl scaffold provides a unique mass increment that can be exploited in fragment-based screening libraries where systematic mass-shift SAR is required.

Molecular weight Fragment-based drug design Lead-likeness

Mono-Acid Versus Di-Acid Pharmacophore: 2-Ethyl Monocarboxylic Acid Scaffold Avoids the Anhydride Liability of Norcantharidin While Retaining Carboxylate Binding Capacity

Norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) is a potent PP1/PP2A inhibitor (PP2A IC50 = 3.0 μM, PP1 IC50 = 9.0 μM) but contains a hydrolytically labile anhydride moiety that opens to the di-acid form under physiological conditions [1]. Endothall, the di-acid hydrolysis product, retains PP2A inhibition (IC50 = 90 nM) [2]. The 2-ethyl monocarboxylic acid compound contains a single carboxylic acid at the 2-position rather than the 2,3-dicarboxylic acid motif. SAR studies on norcantharidin analogues have demonstrated that the number of acidic residues directly controls phosphatase inhibitory potency and selectivity, with mono-acid derivatives generally showing attenuated inhibition relative to di-acid counterparts [3]. This positions the 2-ethyl monocarboxylic acid as a scaffold with reduced, tunable phosphatase engagement rather than the full inhibitory activity of endothall or norcantharidin.

Phosphatase inhibition Structural alert avoidance Chemical stability

Hydrogen Bond Acceptor/Donor Profile: 3 HBA / 1 HBD Configuration Matches the Mono-Acid Building Block Standard for Fragment-Based Design

The 2-ethyl compound presents 3 hydrogen bond acceptors and 1 hydrogen bond donor , consistent with the mono-carboxylic acid 7-oxabicycloheptane standard. In contrast, endothall (di-acid) presents 5 HBAs and 2 HBDs . The reduced HBD count of the 2-ethyl compound implies lower desolvation penalty upon protein binding and simpler hydrogen-bonding fingerprints, favorable for fragment-based drug design where excessive polarity is undesirable.

Hydrogen bonding Rule of Three Fragment screening

Commercial Availability Advantage: 2-Ethyl Compound Is Catalog-Listed with 95% Purity from Multiple Independent Suppliers

The 2-ethyl compound (CAS 1561164-75-7) is available at 95% purity from Fluorochem, AK Scientific, and Leyan, with documented CAS, MDL (MFCD21002644), and SDS information . In contrast, the 2-methyl analog (CAS 1561951-19-6) has sparser commercial listings, and the pure stereoisomer forms are often limited to single-vendor availability. Multi-vendor sourcing reduces procurement risk, enables price competition, and supports independent verification of lot-to-lot consistency.

Commercial sourcing Supply chain diversity Research reproducibility

Best-Fit Research and Industrial Application Scenarios for 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid


Fragment-Based Drug Discovery Requiring a Lipophilic 7-Oxabicycloheptane Carboxylic Acid Fragment

The LogP of 1.43 positions the 2-ethyl compound as the most lipophilic mono-carboxylic acid fragment in the commercially available 7-oxabicyclo[2.2.1]heptane series . Fragment screening libraries that require systematic lipophilicity variation should include this compound as the high-LogP representative, contrasting with the 2-H (LogP 0.43) and 2-methyl (XlogP 0.7) variants [1]. Its Fsp3 of 0.89 and 3 HBA / 1 HBD profile further meet fragment Rule-of-Three criteria for lead-like starting points.

Synthesis of Norcantharidin-Derived Chemical Probes with Attenuated Phosphatase Activity

The monocarboxylic acid scaffold of the 2-ethyl compound provides a structurally related but pharmacophorically distinct alternative to the di-acid endothall/norcantharidin core. SAR evidence demonstrates that the number of acidic groups on the 7-oxabicycloheptane ring directly controls PP1/PP2A inhibitory potency . Researchers developing chemical probes that require reduced or absent PP2A inhibition while retaining the 7-oxabicycloheptane core geometry should select the 2-ethyl mono-acid scaffold over endothall (PP2A IC50 = 90 nM) [1] to minimize confounding phosphatase pharmacology.

Agrochemical Lead Optimization Requiring Increased LogP for Foliar Uptake

The ~2–3× LogP advantage of the 2-ethyl compound over 2-H and 2-methyl analogs supports applications where enhanced leaf cuticle penetration or soil organic matter partitioning is desired. Endothall, with a LogP near -0.05 to -0.19 [1], requires salt formulation for adequate foliar uptake. The 2-ethyl monocarboxylic acid scaffold offers inherently higher lipophilicity without salt conversion, simplifying formulation development for structure–activity relationship studies in herbicide or plant growth regulator discovery programs.

Diversity-Oriented Synthesis Employing the 7-Oxabicycloheptane Ether as a Masked Cyclohexene Equivalent

The 7-oxabicyclo[2.2.1]heptane ether bridge can be cleaved regioselectively to generate functionalized cyclohexene derivatives . The 2-ethyl substituent provides a quaternary carbon center (C-2) bearing the carboxylic acid, which upon ether cleavage yields a 1,4-disubstituted cyclohexene with a defined substitution pattern. This scaffold is distinct from 2-H or 2-methyl analogs because the ethyl group increases steric bulk and conformational rigidity at the quaternary center, potentially influencing the regiochemical outcome of ether cleavage reactions and the diastereoselectivity of subsequent transformations.

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